

Analysis of Imipenem and Cilastatin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Cilastatin-15N-d3

Cat. No.: B12403307

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Abstract

This application note details a robust and sensitive method for the simultaneous quantification of imipenem and cilastatin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the inherent instability of imipenem, special sample handling and preparation are crucial. The method employs protein precipitation for sample cleanup and utilizes oseltamivir carboxylate as an internal standard (IS) to ensure accuracy and precision.^[1] This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Imipenem is a broad-spectrum carbapenem antibiotic, which is co-administered with cilastatin. Cilastatin is an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability. Accurate measurement of both compounds in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies. This document provides a detailed protocol for a validated LC-MS/MS method for their simultaneous determination in human plasma. The use of an internal standard corrects for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

- Analytes: Imipenem, Cilastatin reference standards
- Internal Standard: Oseltamivir Carboxylate
- Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)
- Water: Deionized water, 18 MΩ·cm or greater
- Matrix: Drug-free human plasma

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of imipenem, cilastatin, and oseltamivir carboxylate by dissolving the appropriate amount of each standard in methanol or a suitable solvent.
- Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water. These will be used to spike into the plasma to create calibration standards.
- Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

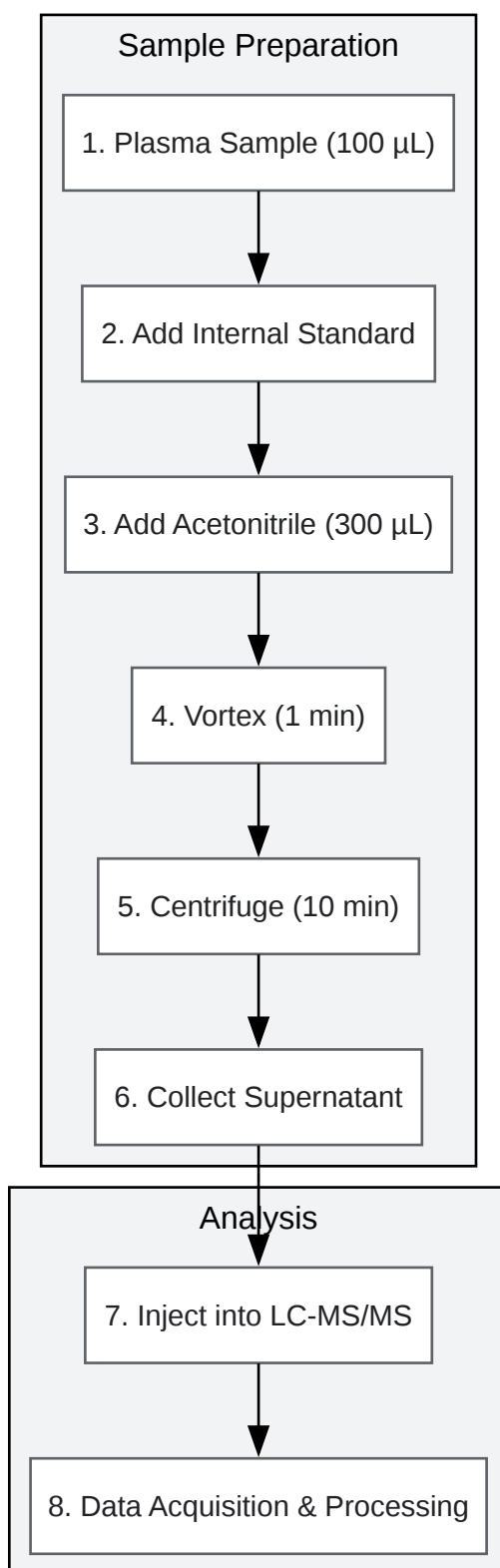
The recommended sample preparation technique is protein precipitation, which is efficient and effective for this application.^{[1][2]}

- Aliquot Sample: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 400 ng/mL oseltamivir carboxylate) to each tube and vortex briefly.^[1]
- Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

- **Vortex:** Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifuge:** Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- **Transfer Supernatant:** Carefully transfer the clear supernatant to a new tube or a 96-well plate.
- **Inject:** Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Visualizations

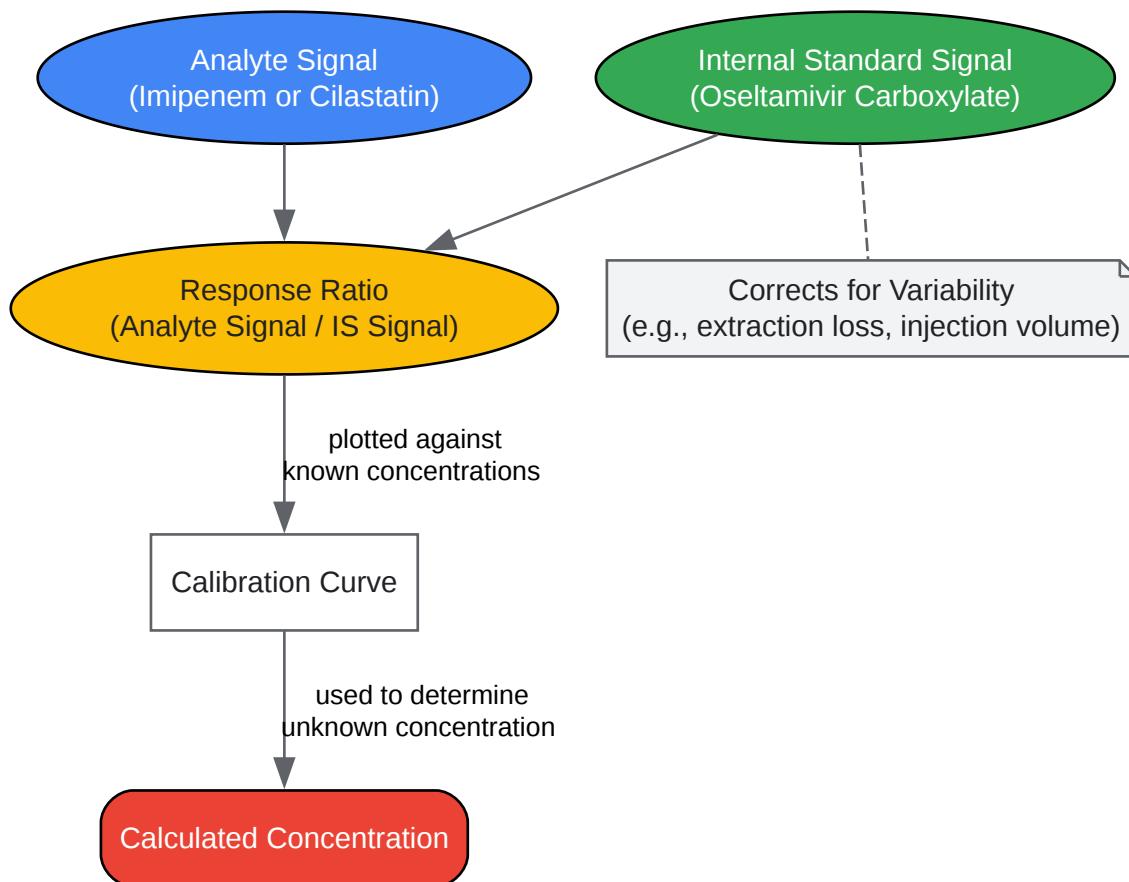
Experimental Workflow Diagram



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Caption: Workflow for plasma sample preparation and analysis.

Internal Standard Calibration Logic



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Caption: Logic of internal standard-based quantification.

Data Presentation

Table 1: LC-MS/MS Method Parameters

Parameter	Condition
LC System	UPLC/HPLC System
Column	ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm [2]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Gradient	Linear gradient (specifics to be optimized for resolution)
Column Temperature	40°C
Injection Volume	5 μL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.1 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow Rates	Desolvation: 800 L/hr, Cone: 50 L/hr

Table 2: MS/MS Transitions for Analytes and Internal Standard

Note: Cone voltage (CV) and collision energy (CE) values require optimization for each specific instrument.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Imipenem	300.1	114.1	Positive
Cilastatin	359.1	158.1	Positive
Oseltamivir Carboxylate (IS)	285.2	196.1	Positive

Table 3: Method Validation Summary

This table summarizes typical performance characteristics based on validated methods.

Parameter	Imipenem	Cilastatin
Linearity Range	0.2 - 100 µg/mL	0.2 - 100 µg/mL
Correlation (r ²)	> 0.99	> 0.99
LLOQ	0.2 µg/mL	0.2 µg/mL
Accuracy	89.1% to 112.4%	Within ±15% of nominal
Precision (CV%)	Intra-day: 1.4% to 9.3%	Intra-day: <15%
Inter-day: 2.1% to 7.2%	Inter-day: <15%	
Recovery	90.1% to 109.2%	> 90%

Conclusion

The LC-MS/MS method described provides the necessary sensitivity, specificity, and high-throughput capability for the simultaneous quantification of imipenem and cilastatin in human plasma. The use of protein precipitation and a dedicated internal standard ensures the method is robust and reliable for regulated bioanalysis, supporting clinical and pharmaceutical research.

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References

- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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